1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid
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Overview
Description
1-[3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one moiety, a piperidine ring, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid typically involves multiple steps:
Synthesis of the Chromen-2-one Moiety: The chromen-2-one moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amines with dihaloalkanes.
Coupling Reactions: The final step involves coupling the chromen-2-one moiety with the piperidine ring and the phenyl group through amide bond formation. This can be achieved using coupling reagents such as carbodiimides or phosphonium salts under mild conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the chromen-2-one moiety can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound is explored for its use in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
1-[3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share the chromen-2-one moiety and exhibit similar biological activities.
Piperidine Derivatives: These compounds contain the piperidine ring and are known for their pharmacological properties.
Phenyl Substituted Compounds: These compounds have a phenyl group and are studied for their diverse chemical reactivity.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H27NO6 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C26H27NO6/c1-16-19-8-10-21(28)17(2)23(19)33-24(30)20(16)9-11-22(29)27-14-12-26(13-15-27,25(31)32)18-6-4-3-5-7-18/h3-8,10,28H,9,11-15H2,1-2H3,(H,31,32) |
InChI Key |
VXXBLFBJVYFOLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)N3CCC(CC3)(C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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